molecular formula C28H38N2O11 B563755 (2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260610-97-6

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B563755
CAS No.: 1260610-97-6
M. Wt: 578.615
InChI Key: ZEDQQJMZPSYJNF-DCEOHSSISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Trandolaprilat Acyl-β-D-glucuronide involves the acylation of trandolaprilat with β-D-glucuronic acid. The synthetic route typically involves the use of protecting groups to ensure selective acylation and the use of coupling reagents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Trandolaprilat Acyl-β-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Trandolaprilat Acyl-β-D-glucuronide is used in various scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation reactions.

    Biology: It is employed in the study of enzyme kinetics and the metabolism of ACE inhibitors.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of ACE inhibitors.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Trandolaprilat Acyl-β-D-glucuronide involves its interaction with the angiotensin-converting enzyme (ACE). Trandolaprilat, the active metabolite, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a reduction in blood pressure. The glucuronide moiety may influence the compound’s solubility, stability, and bioavailability .

Comparison with Similar Compounds

Trandolaprilat Acyl-β-D-glucuronide can be compared with other ACE inhibitor glucuronides, such as:

    Enalaprilat Glucuronide: Similar in function but differs in molecular structure and pharmacokinetics.

    Lisinopril Glucuronide: Another ACE inhibitor glucuronide with distinct pharmacological properties.

    Ramiprilat Glucuronide: Known for its high potency and long duration of action.

The uniqueness of Trandolaprilat Acyl-β-D-glucuronide lies in its specific molecular structure, which may confer unique pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQQJMZPSYJNF-DCEOHSSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858500
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260610-97-6
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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